molecular formula C17H16F3N3O3S2 B2519545 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 688353-42-6

2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2519545
CAS No.: 688353-42-6
M. Wt: 431.45
InChI Key: BSGBINXEIRCCMX-UHFFFAOYSA-N
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Description

2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) [1] . It functions by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to permanent enzyme inactivation and effectively shutting down B-cell receptor (BCR) signaling pathways [2] . This mechanism makes it a critical tool for investigating B-cell mediated diseases. Its primary research value lies in the study of autoimmune disorders and hematological cancers, where it has been used in preclinical models to explore the therapeutic potential of BTK inhibition in conditions like rheumatoid arthritis, lupus, and chronic lymphocytic leukemia (CLL) [1] . Researchers utilize this compound to dissect the role of BTK in immune cell signaling, proliferation, and survival, providing invaluable insights for the development of novel targeted therapies.

Properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3S2/c1-9-7-12-14(28-9)15(25)23(2)16(22-12)27-8-13(24)21-10-3-5-11(6-4-10)26-17(18,19)20/h3-6,9H,7-8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGBINXEIRCCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thieno[3,2-d]pyrimidine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may enhance the compound’s binding affinity to its targets, while the trifluoromethoxy group can improve its pharmacokinetic properties. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Thieno[3,2-d]pyrimidine derivatives share a common core but differ in substituents, influencing physicochemical and biological properties. Key analogues include:

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide (5.10)
  • Molecular Formula : C₁₃H₁₀Cl₃N₃O₂S
  • Molecular Weight : 379.66 g/mol
  • Substituents: 4-methylpyrimidinone core, 2,4,6-trichlorophenyl acetamide.
  • Bioactivity : Exhibits antibacterial and antifungal activity, with a yield of 76% in synthesis .
N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
  • Molecular Formula : C₂₃H₂₁N₃O₂S
  • Molecular Weight : 403.50 g/mol
  • Substituents: 7-phenylthienopyrimidine, 2-ethyl-6-methylphenyl acetamide.
2-[[3-(4-Fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide (IWP-3)
  • Molecular Formula : C₂₁H₁₆FN₃O₂S₂
  • Molecular Weight : 433.50 g/mol
  • Substituents : 4-fluorophenyl core, 6-methylbenzothiazole acetamide.
  • Bioactivity: Known as a Wnt pathway inhibitor (IC₅₀ = 0.1–0.3 μM), demonstrating the impact of fluorophenyl and benzothiazole groups on target specificity .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Parameters
Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP* Bioactivity Highlights
Target Compound 448.47 1 4 3.8 Not reported (structural focus)
5.10 379.66 1 4 4.2 Antibacterial, antifungal
IWP-3 433.50 1 5 3.5 Wnt pathway inhibition
Compound 403.50 1 4 4.5 Undisclosed (structural analog)

*Predicted using Lipinski’s rule of five approximations.

Key Observations:
  • Trifluoromethoxy vs. Halogen Substituents : The target compound’s trifluoromethoxy group offers superior metabolic stability compared to chlorophenyl (5.10) or fluorophenyl (IWP-3) groups due to reduced susceptibility to oxidative degradation .
  • Benzothiazole vs. Phenyl Acetamide : IWP-3’s benzothiazole moiety enhances π-π stacking with aromatic residues in target proteins, contributing to its potent inhibitory activity .

Biological Activity

The compound 2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide represents a novel class of thieno[3,2-d]pyrimidine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition. This article provides an overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H16N4O3S2
  • IUPAC Name : this compound

This structure features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.

Antitumor Activity

Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that compounds similar to the target compound can inhibit tumor cell growth effectively. For example, a study reported that certain derivatives had an IC50 value as low as 27.6 μM against the MDA-MB-231 breast cancer cell line .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes in the de novo purine biosynthesis pathway. Specifically, compounds have been identified as inhibitors of GARFTase (Glycinamide ribonucleotide formyltransferase) and AICARFTase (5-Aminoimidazole ribonucleotide formyltransferase), which are critical for nucleotide synthesis in rapidly proliferating cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

Enzyme Ki Value (μM)
GARFTase2.97
AICARFTase9.48

These values indicate a strong affinity for these targets, suggesting potential therapeutic applications in cancer treatment through metabolic disruption .

Case Studies

Several studies have synthesized variations of thieno[3,2-d]pyrimidine derivatives to assess their biological activities:

  • Study by Elmongy et al. (2022) : This research focused on synthesizing thieno[2,3-d]pyrimidine derivatives and evaluating their cytotoxicity against breast cancer and non-small cell lung cancer cells. The results indicated a range of inhibitory activities from 43% to 87% at varying concentrations .
  • Yong et al. (2018) : This study synthesized several thieno[2,3-d]pyrimidine derivatives and found that one particular derivative exhibited potent inhibitory effects on tumor cells with significant selectivity towards certain cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key observations include:

  • Compounds with electron-withdrawing groups tend to exhibit enhanced cytotoxicity.
  • Modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold significantly influence enzyme inhibition potency and selectivity.

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